N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O2/c1-15-3-6-18(11-16(15)2)20-12-21-23-28-31(24(33)29(23)9-10-30(21)27-20)14-22(32)26-13-17-4-7-19(25)8-5-17/h3-12H,13-14H2,1-2H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDUTZKEPQWZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin structure. This is followed by the introduction of the chlorobenzyl and dimethylphenyl groups through various organic reactions such as nucleophilic substitution and acylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving its unique structural features.
Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Its unique structure may make it useful in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()
- Structural Differences: Replaces the pyrazolo[1,5-a]triazolo[3,4-c]pyrazinone core with a [1,2,4]triazolo[4,3-a]pyrazinone scaffold. A sulfanyl group at position 8 and a 2,5-dimethylphenyl acetamide substituent are present.
- Implications: The sulfanyl group may enhance metabolic stability compared to oxygen-based linkages but could reduce solubility.
N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (Compound 16, )
- Structural Differences: Features a phenoxyethyl linker conjugated to a bulky antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide). The core retains an amino group at position 6.
- This contrasts with the target compound’s lack of antioxidant groups, implying divergent therapeutic applications .
Modifications to the Acetamide Side Chain
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide ()
- Structural Differences: Substitutes the triazolo-pyrazinone core with a pyrazolo-benzothiazin scaffold and replaces the 4-chlorobenzyl group with a 2-fluorobenzyl moiety.
- Implications : Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets compared to chlorine. The benzothiazin core’s sulfone group could improve metabolic stability but reduce membrane permeability .
2-Chloro-N-(4-chlorobenzyl)acetamide ()
- Structural Differences: A simpler precursor lacking the triazolo-pyrazinone core.
- Implications : Highlights the importance of the heterocyclic core in conferring target specificity. The acetamide side chain alone may lack sufficient pharmacodynamic activity .
Comparative Data Table
Key Research Findings
Chlorobenzyl vs. Fluorobenzyl Groups : The 4-chlorobenzyl group in the target compound may offer greater lipophilicity than fluorobenzyl analogs, favoring blood-brain barrier penetration. However, fluorinated derivatives (e.g., ) could exhibit enhanced target selectivity due to fluorine’s electronegativity .
Sulfanyl vs. Oxygen-Based Linkages : Sulfanyl groups () improve resistance to oxidative degradation but may limit solubility. The target compound’s oxygen-containing core might prioritize solubility over stability .
Antioxidant Conjugates : Compounds like ’s derivative demonstrate the feasibility of dual-functionality designs, though the target compound’s simpler structure may favor pharmacokinetic simplicity .
Biological Activity
N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological investigation.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a chlorobenzyl group and a pyrazolo-triazolo core. Here are some key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₅O₂ |
| Molecular Weight | 367.82 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes within the central nervous system (CNS). Preliminary studies suggest that it may modulate serotonin receptors and influence neurotransmitter levels.
Pharmacological Studies
Recent pharmacological evaluations have indicated that this compound exhibits:
- Antidepressant-like effects : In animal models, the compound has shown the ability to increase serotonin levels in the brain.
- Anxiolytic properties : Behavioral tests suggest potential anti-anxiety effects.
- Neuroprotective activity : Some studies indicate a protective effect on neuronal cells under stress conditions.
Case Studies
- Study on Antidepressant Effects :
- Anxiolytic Activity Assessment :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chlorobenzyl group or variations in the pyrazolo-triazolo core could enhance receptor selectivity or potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
